molecular formula C14H16O3 B1620486 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid CAS No. 22659-83-2

4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid

Cat. No.: B1620486
CAS No.: 22659-83-2
M. Wt: 232.27 g/mol
InChI Key: ZTKCTDLIYGPZSY-UHFFFAOYSA-N
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Description

4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid, also known as C14H16O3, is a chemical compound . It is a member of tetralins .


Molecular Structure Analysis

The molecular formula of this compound is C14H16O3 . The average mass is 232.275 Da and the monoisotopic mass is 232.109940 Da .


Physical and Chemical Properties Analysis

The Inchi Code for a similar compound, 2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid, is 1S/C16H22O3/c1-9-7-10(2)12(4)14(11(9)3)13(17)8-16(5,6)15(18)19/h7H,8H2,1-6H3,(H,18,19) .

Scientific Research Applications

Asymmetric Hydrogenation

4-Oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid has been investigated in the context of asymmetric hydrogenation. A study demonstrated that the direct asymmetric hydrogenation of similar 2-oxo-4-arylbut-3-enoic acids with a Ru catalyst could yield 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, indicating potential synthetic applications for related structures (Zhu et al., 2010).

Anti-Tumor Properties

Research has disclosed that derivatives of 4-oxo-butenoic acid, including structures similar to this compound, possess anti-tumor properties against human breast cancer (Miles et al., 1958).

Synthesis and Reactions

The synthesis and reactions of a closely related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, were investigated, revealing potential for creating derivatives through various chemical reactions (Pimenova et al., 2003).

Enzyme Inhibition

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, closely related to the compound , have shown significant enzyme inhibitory activities against human carbonic anhydrase isoenzymes, suggesting potential pharmaceutical applications (Oktay et al., 2016).

Crystal Engineering and Calculation

A comparative study involving (Z)-4-oxo-4-ureido-but-2-enoic acid, structurally similar to the compound , focused on its crystal engineering and calculation, offering insights into the molecular self-assembly and hydrogen bonding patterns (Zhang et al., 2013).

Synthesis of Inhibitors

The synthesis of 2-oxo-4-phenyl-3-butynoic acid, an inhibitor of brewers' yeast pyruvate decarboxylase, demonstrates the potential of similar 2-oxo acids, including this compound, in producing biologically active compounds (Chiu & Jordan, 1994).

Anti-Corrosion Applications

A study focused on the use of a polymeric form of a similar compound, poly4-oxo-4-(4-sulfamoylphenylamino) but-2-enoic acid, as an anti-corrosion coating for stainless steel, highlighting industrial applications (Habeeb & Saleh, 2019).

Antibacterial Heterocyclic Compounds

Research has shown the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, similar in structure, in synthesizing heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).

Properties

IUPAC Name

4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKCTDLIYGPZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372675
Record name 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22659-83-2
Record name 4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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